[1-(2-methylpropyl)-1h-pyrazol-5-yl]methanamine

Lipophilicity ADME Blood-Brain Barrier

[1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine (CAS 1342673-85-1) is an N1-isobutyl-substituted pyrazole carrying a primary aminomethyl group at the 5-position. With a molecular formula of C8H15N3, a molecular weight of 153.22 g/mol, and a computed XLogP3 of 0.4 , it serves as a versatile, moderately lipophilic heterocyclic amine building block.

Molecular Formula C8H15N3
Molecular Weight 153.229
CAS No. 1342673-85-1
Cat. No. B2551230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-methylpropyl)-1h-pyrazol-5-yl]methanamine
CAS1342673-85-1
Molecular FormulaC8H15N3
Molecular Weight153.229
Structural Identifiers
SMILESCC(C)CN1C(=CC=N1)CN
InChIInChI=1S/C8H15N3/c1-7(2)6-11-8(5-9)3-4-10-11/h3-4,7H,5-6,9H2,1-2H3
InChIKeyXELBAUMAYLLJQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why [1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine (CAS 1342673-85-1) is a Strategic Pyrazole Building Block for Medicinal Chemistry and Chemical Biology


[1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine (CAS 1342673-85-1) is an N1-isobutyl-substituted pyrazole carrying a primary aminomethyl group at the 5-position [1]. With a molecular formula of C8H15N3, a molecular weight of 153.22 g/mol, and a computed XLogP3 of 0.4 [1], it serves as a versatile, moderately lipophilic heterocyclic amine building block. The compound is commercially available as a liquid (purity ≥95%) and is stored at 4°C . Its scaffold has been incorporated into patent-exemplified deubiquitylating enzyme (USP30) inhibitors, underscoring its relevance in contemporary drug discovery programs [2].

Generic Pyrazole Methanamines Cannot Simply Replace [1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine


Pyrazole-based building blocks with seemingly minor structural variations—such as a different N1-alkyl chain or a shifted aminomethyl group—can exhibit profoundly different physicochemical and biological properties [1]. The isobutyl group at N1 critically influences lipophilicity, metabolic stability, and target binding, while the 5-yl regioisomeric position of the aminomethyl group dictates the orientation of the amine handle for subsequent derivatization or pharmacophore engagement . Substituting a smaller N1-alkyl analog (e.g., methyl or ethyl) or a positional isomer (3-yl or 4-yl) without experimental validation risks altering membrane permeability, synthetic reactivity, and biological activity, potentially leading to failed lead optimization or irreproducible results .

Quantitative Differentiation of [1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine from Its Closest Analogs


Lipophilicity (XLogP3) Advantage Over 1-Methyl and 1-Ethyl Analogs

The target compound exhibits a computed XLogP3 of 0.4, compared to -0.9 for (1-methyl-1H-pyrazol-5-yl)methanamine and -0.6 for (1-ethyl-1H-pyrazol-5-yl)methanamine [1]. This represents a calculated lipophilicity increase of 1.3 and 1.0 log units, corresponding to approximately 20-fold and 10-fold higher partition coefficients, respectively. The enhanced lipophilicity is conferred by the isobutyl side chain and predicts improved passive membrane permeability, a critical parameter for intracellular target engagement and oral bioavailability in drug discovery campaigns [2].

Lipophilicity ADME Blood-Brain Barrier

Increased Conformational Flexibility Versus Smaller N1-Alkyl Analogs

The target compound possesses 3 rotatable bonds (isobutyl C–C and C–N vectors plus the CH2–NH2 linkage), compared to only 1 rotatable bond in the N1-methyl analog and 2 in the N1-ethyl analog [1]. This greater conformational flexibility allows the aminomethyl group to sample a wider range of spatial orientations relative to the pyrazole core. In protein–ligand binding events, this can translate to distinct binding entropy contributions and may enable the compound to adapt to different binding pocket geometries, potentially enhancing target promiscuity or selectivity tuning in fragment-based drug discovery [2].

Conformational Flexibility Entropy Binding Kinetics

Regioisomeric Identity: 5-yl Aminomethyl Confers Distinct Reactivity and Biological Targeting

The target compound is the 5-yl regioisomer, in contrast to the commercially available 3-yl (CAS 1334492-60-2) and 4-yl (CAS 1152576-43-6) isomers [1]. This regioisomeric positioning is critical: the 5-yl boronic acid derivative (CAS 847818-64-8) has been specifically synthesized for Suzuki–Miyaura cross-coupling applications, and the 5-position directs the amine handle into a distinct geometric trajectory relative to the pyrazole ring compared to the 3- or 4-isomers [2]. In patent literature (US10640498), the 1-isobutyl-1H-pyrazol-5-yl fragment is a key substructure in a USP30 inhibitor scaffold (Example 58, IC50 = 5.5 µM), demonstrating that medicinal chemists deliberately selected the 5-yl orientation for target engagement [3].

Regioisomerism Cross-Coupling Pharmacophore Geometry

Higher Commercial Purity Option (98%) Versus Standard Grade

The target compound is offered at 98% purity by specialized suppliers (e.g., Leyan, catalog 2081220), compared to the 95% standard purity from Sigma-Aldrich (Enamine EN300-1737923) . For the closest commercial analog, (1-methyl-1H-pyrazol-5-yl)methanamine, typical purity is 95-97% from standard vendors (Thermo Scientific, AKSci). The 98% grade of the target compound provides a higher margin for purity-sensitive applications such as fragment library construction, PROTAC linker chemistry, or biophysical assay screening, where impurities as low as 2-5% can confound hit validation .

Purity Procurement Synthesis Reproducibility

Validated Utility of the 1-Isobutyl-1H-pyrazol-5-yl Scaffold in Patent Drug Discovery

The 1-isobutyl-1H-pyrazol-5-yl moiety is explicitly claimed and exemplified in US Patent 10,640,498 B2 as part of a series of deubiquitylating enzyme (USP30) inhibitors [1]. A representative compound from this patent (Example 58) containing the 1-isobutyl-1H-pyrazol-5-yl fragment demonstrated an IC50 of 5.5 µM against USP30 in a biochemical assay [2]. This contrasts with simpler pyrazole methanamines (e.g., 1-methyl, 1-ethyl), which have not been similarly validated in patent literature for this therapeutic target class. The inclusion of this specific scaffold in an active patent family provides a tangible, quantitative anchor point for its differentiation and procurement value in drug discovery programs [3].

Drug Discovery USP30 Patent Validation

Where [1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine Delivers Maximum Scientific and Procurement Value


Fragment-Based Drug Discovery for CNS and Intracellular Targets Requiring Moderate Lipophilicity

The compound's XLogP3 of 0.4 positions it in the optimal lipophilicity range for CNS drug candidates, while its primary amine handle enables rapid elaboration into fragment libraries [1]. Unlike the N1-methyl and N1-ethyl analogs, which are too hydrophilic (XLogP3 < -0.5), this building block is better suited for fragment screens where passive permeability is essential for target engagement in cellular assays [2].

Synthesis of 5-Position-Functionalized Pyrazole Libraries for Kinase or DUB Inhibitor Programs

The 5-yl aminomethyl group provides a unique synthetic handle for generating focused libraries through amide coupling, reductive amination, or urea formation [1]. The patent-exemplified USP30 inhibitor scaffold (US10640498) validates this specific regioisomer for deubiquitylating enzyme programs, making it a strategic choice over the 3-yl or 4-yl isomers when targeting this enzyme class [2].

High-Purity Building Block for PROTAC Linker Chemistry and Biophysical Assays

The 98% purity commercial option (Leyan) makes this compound suitable for PROTAC linker synthesis and surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) assays, where purity-related artifacts can lead to false structure-activity conclusions [1]. The liquid physical form also facilitates automated liquid handling in high-throughput synthesis workflows.

Agrochemical Lead Generation Exploiting Isobutyl-Enhanced Metabolic Stability

The branched isobutyl substituent can enhance metabolic stability relative to linear N-alkyl chains, a property leveraged in agrochemical design where environmental persistence must be balanced with bioavailability [1]. The primary amine group provides a versatile point for further derivatization into amides, sulfonamides, or ureas commonly found in fungicide and herbicide pharmacophores [2].

Quote Request

Request a Quote for [1-(2-methylpropyl)-1h-pyrazol-5-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.